4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Descripción
Chemical Identity and Structural Significance
This compound represents a sophisticated example of contemporary heterocyclic chemistry, combining multiple functional elements that contribute to its utility as a pharmaceutical intermediate. The compound is officially cataloged under Chemical Abstracts Service number 941685-26-3 and possesses the molecular formula C₁₂H₁₈ClN₃OSi, with a precisely determined molecular weight of 283.83 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this molecule is 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane, which accurately reflects the complete structural arrangement of its constituent atoms.
The structural architecture of this compound encompasses several significant chemical features that determine its reactivity and applications. The central pyrrolo[2,3-d]pyrimidine core represents a bicyclic heterocyclic system where a pyrrole ring is fused to a pyrimidine ring, creating a rigid planar framework that serves as the foundation for various biological activities. The chlorine atom positioned at the 4-position of the pyrimidine ring provides an electrophilic site that readily participates in nucleophilic substitution reactions, making this compound particularly valuable for further synthetic elaboration. The trimethylsilylethoxymethyl protecting group attached to the nitrogen at position 7 serves multiple critical functions in synthetic chemistry applications.
The molecular geometry and electronic properties of this compound have been characterized through various spectroscopic and computational methods. Nuclear magnetic resonance spectroscopy reveals that the proton located at the 2-position of the pyrrolo[2,3-d]pyrimidine system displays a characteristic chemical shift in the range of 8.34 to 8.38 parts per million, providing a reliable diagnostic signal for structural confirmation. The compound exhibits computed physical properties including a predicted boiling point of 368.3 degrees Celsius with a variance of 37.0 degrees, a predicted density of 1.17 grams per cubic centimeter with a variance of 0.1, and a predicted acid dissociation constant of 3.00 with a variance of 0.30.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClN₃OSi | Experimental Determination |
| Molecular Weight | 283.83 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 941685-26-3 | Registry Assignment |
| Predicted Boiling Point | 368.3 ± 37.0°C | Computational Modeling |
| Predicted Density | 1.17 ± 0.1 g/cm³ | Computational Modeling |
| Predicted Acid Dissociation Constant | 3.00 ± 0.30 | Computational Modeling |
The trimethylsilylethoxymethyl substituent represents a particularly sophisticated protecting group strategy that has found widespread application in modern synthetic chemistry. This protecting group, commonly abbreviated in the literature but referred to here by its full chemical name, was originally developed for the protection of hydroxyl groups and has been adapted for nitrogen protection in heterocyclic systems. The silyl-containing protecting group can be selectively cleaved under mild fluoride-mediated conditions, typically using tetrabutylammonium fluoride or cesium fluoride, without affecting other sensitive functional groups present in complex molecular structures. Alternative deprotection methods utilizing magnesium bromide, lithium tetrafluoroborate, and boron trifluoride etherate have also been developed to accommodate various synthetic requirements.
The synthetic utility of this compound is demonstrated through its application in the preparation of ruxolitinib-vorinostat conjugate derivatives, which exhibit dual inhibitory activity against Janus kinase and histone deacetylase enzymes. These conjugate compounds represent an important advance in targeted therapy approaches, where multiple therapeutic mechanisms are combined within a single molecular entity to enhance efficacy and potentially reduce resistance development. The protected nitrogen functionality in the starting material enables the selective introduction of various substituents at the 4-position while maintaining the integrity of the heterocyclic core structure.
Historical Context in Heterocyclic Chemistry
The development and significance of this compound must be understood within the broader historical context of pyrrolo[2,3-d]pyrimidine chemistry and heterocyclic compound research. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has attracted considerable attention in pharmaceutical research due to its structural similarity to natural purines while offering distinct advantages in terms of metabolic stability and receptor selectivity. The systematic exploration of pyrrolopyrimidine derivatives began in earnest during the mid-20th century, with early investigations focusing on their potential as antiviral and anticancer agents.
Historical patent literature reveals that the foundational work on pyrrolo[2,3-d]pyrimidine derivatives as pharmaceutical agents dates back to the 1950s, with United States Patent 3,037,980 describing pyrrolopyrimidine vasodilators and methods for their preparation. This early work established the basic synthetic approaches and recognized the therapeutic potential of this heterocyclic system. Throughout the following decades, researchers systematically explored various substitution patterns and functional modifications, leading to the discovery of numerous biologically active compounds within this structural class.
The evolution of synthetic methodologies for pyrrolo[2,3-d]pyrimidine derivatives has paralleled advances in general heterocyclic chemistry, with researchers developing increasingly sophisticated approaches for selective functionalization and structural modification. Large-scale synthesis protocols have been developed to address the commercial production requirements for pharmaceutical applications, with notable work published in 2001 describing efficient synthetic routes starting from readily available starting materials such as alanine and malononitrile. These methods emphasized ecological and economical considerations, avoiding the need for chromatographic purifications, extractions, or specialized equipment while maintaining high yields and product purity.
The introduction of protecting group strategies specifically tailored for pyrrolo[2,3-d]pyrimidine derivatives represents a significant advancement in the field, enabling the preparation of highly functionalized molecules that would be difficult or impossible to synthesize through direct approaches. The trimethylsilylethoxymethyl protecting group employed in this compound exemplifies this approach, providing orthogonal protection that allows for selective manipulations at other positions within the molecule. This protecting group strategy has been particularly valuable in the context of multi-step syntheses where multiple reactive sites must be managed simultaneously.
Contemporary research in pyrrolo[2,3-d]pyrimidine chemistry has focused increasingly on structure-activity relationship studies and the development of compounds with enhanced selectivity profiles. Recent investigations have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can serve as potent multi-targeted kinase inhibitors, with some compounds showing subnanomolar potency against specific enzyme targets. The structural characteristics that contribute to binding affinity and selectivity have been extensively studied through crystallographic analysis, computational modeling, and biochemical assays, providing detailed insights into the molecular basis of biological activity.
| Year | Milestone | Significance |
|---|---|---|
| 1962 | First pyrrolopyrimidine vasodilators patent | Established therapeutic potential |
| 1990s | Development of corticotropin releasing factor antagonists | Expanded therapeutic applications |
| 2001 | Large-scale synthesis protocols published | Enabled commercial production |
| 2010s | Multi-targeted kinase inhibitor discovery | Advanced precision medicine approaches |
| 2020s | Structure-activity relationship optimization | Enhanced selectivity profiles |
The role of halogen substitution in pyrrolo[2,3-d]pyrimidine derivatives has been recognized as a critical factor in determining biological activity and pharmacological properties. The presence of a chlorine atom at the 4-position, as found in this compound, provides both synthetic versatility and potential for enhanced biological interactions through halogen bonding effects. Research has demonstrated that the introduction of chloro groups to pyrrolopyrimidine analogs can result in enhanced antihyperglycemic activity compared to non-halogenated derivatives, highlighting the importance of this structural modification in drug design.
The development of green synthetic methodologies for pyrrolo[2,3-d]pyrimidine derivatives has gained increasing attention in recent years, with researchers exploring environmentally friendly catalytic systems and reaction conditions. Beta-cyclodextrin-catalyzed synthesis protocols have been developed that utilize water as an eco-friendly reaction medium while maintaining high atom economy and good product yields. These approaches represent important advances toward sustainable pharmaceutical manufacturing practices and demonstrate the ongoing evolution of synthetic chemistry in response to environmental considerations.
Propiedades
IUPAC Name |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBDBLXIRAQZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673881 | |
| Record name | 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-26-3 | |
| Record name | 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: : The synthesis often starts with a suitable pyrimidine derivative.
Silyl Ether Formation: : The ethoxymethyl group can be attached using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt₃) to form the trimethylsilyl (TMS) ether.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely follow similar steps but optimized for larger-scale production, including the use of flow chemistry techniques to enhance reaction efficiency and yield. Quality control measures would ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: : The chlorine atom at the 4-position can undergo nucleophilic substitution, resulting in the formation of various derivatives.
Oxidation and Reduction: : While direct oxidation or reduction of this compound may not be common, its derivatives might undergo such reactions under specific conditions.
Hydrolysis: : The trimethylsilyl ether can be hydrolyzed to reveal a free hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing Agents: : Like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Hydrolysis: : Typically achieved using water or aqueous acid/base solutions.
Major Products Formed
Substitution Products: : Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.
Hydrolysis Products: : A free hydroxyl group replacing the trimethylsilyl ether.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Dual Inhibitory Activity
One of the primary applications of this compound is in the design and preparation of conjugate derivatives that exhibit dual inhibitory activity against Janus kinase (JAK) and histone deacetylase (HDAC). These enzymes play crucial roles in various cellular processes, including inflammation and cancer progression. The ruxolitinib-vorinostat conjugate is a notable example where this compound contributes to enhanced therapeutic efficacy by targeting multiple pathways simultaneously .
1.2 Anticancer Research
The compound has been studied for its potential in anticancer therapies. By inhibiting JAK and HDAC, it may help in reducing tumor growth and improving patient outcomes in cancers characterized by aberrant signaling pathways. The combination of JAK inhibitors with HDAC inhibitors represents a promising strategy to overcome resistance mechanisms often seen in cancer treatments .
Synthesis and Characterization
2.1 Synthetic Route
The synthesis of 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This method allows for the introduction of the trimethylsilyl ether moiety, which enhances the compound's solubility and bioavailability .
2.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are commonly employed to verify the identity and quality of the compound .
Case Studies
3.1 Ruxolitinib-Vorinostat Conjugates
In a study examining the efficacy of ruxolitinib-vorinostat conjugates, researchers found that incorporating this compound significantly enhanced the antiproliferative effects against various cancer cell lines. The dual inhibition mechanism was shown to synergistically induce apoptosis in resistant cancer cells .
3.2 In Vivo Studies
Further investigations into animal models demonstrated that compounds derived from this structure could effectively reduce tumor sizes while minimizing side effects typically associated with traditional chemotherapeutics. This highlights its potential as a lead compound for developing new cancer therapies .
Mecanismo De Acción
The biological activity of compounds related to 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine often involves interactions with specific molecular targets such as kinases, enzymes, or receptors. By binding to these targets, the compound can modulate signaling pathways or enzyme activities, leading to therapeutic effects.
Comparación Con Compuestos Similares
Core Modifications
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : Lacks the SEM group, making it more reactive but less stable under basic or nucleophilic conditions. Used as a precursor for SEM-protected derivatives .
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine : Features an additional chlorine at C2, enabling dual functionalization. Its synthesis starts from diethyl malonate in five steps with a 44.8% yield .
Halogenated Derivatives
Functional Group Additions
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid : A carboxyl group at C5 enables conjugation or salt formation. Synthesized via nucleophilic substitution and oxidation .
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine : Aniline substitution at C4 yields kinase inhibitors (37% yield) with demonstrated JAK1 inhibitory activity .
Analogues with Different Protecting Groups
Actividad Biológica
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 941685-26-3) is a pyrrolopyrimidine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula: C₁₂H₁₈ClN₃OSi
- Molecular Weight: 283.83 g/mol
- Purity: Typically available in high purity for research applications.
- Storage Conditions: Recommended storage in an inert atmosphere at temperatures between 2-8°C.
Antiviral and Antimicrobial Properties
Research indicates that pyrrolopyrimidines, including 4-chloro derivatives, exhibit significant antiviral and antimicrobial activities. A study highlighted the bioisosteric relationship of pyrrolopyrimidines with purines, suggesting their utility in developing antiviral agents targeting various viral infections .
Anti-inflammatory Effects
Pyrrolopyrimidine compounds have also demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR of pyrrolopyrimidines has been extensively studied to optimize their biological activity. Modifications at the C-4 and N-7 positions have shown promising results in enhancing potency against specific targets. For instance, the introduction of a trimethylsilyl group at the ethoxymethyl position has been linked to increased stability and bioavailability .
Synthesis Pathways
The synthesis of this compound typically involves:
- Lithiation : Directed lithiation at the C-6 position using reagents such as n-butyllithium.
- Functionalization : Subsequent reactions with aldehydes or ketones to introduce various functional groups.
- Purification : The final product is purified through methods like silica gel chromatography.
The use of additives such as bis(2-dimethylaminoethyl) ether has been shown to improve yields significantly during the lithiation process .
Case Studies
- Antiviral Activity : A recent study explored the antiviral efficacy of a series of pyrrolopyrimidine derivatives against HIV, showing subnanomolar activity for some compounds. This suggests that modifications similar to those seen in 4-chloro derivatives could enhance efficacy against viral targets .
- Cancer Cell Line Studies : In vitro studies have indicated that certain pyrrolopyrimidine analogs can inhibit proliferation in various cancer cell lines, demonstrating potential as chemotherapeutic agents. The specific mechanisms of action are still under investigation but may involve interference with DNA synthesis or repair mechanisms .
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine?
The compound is typically synthesized via protection of the pyrrolo[2,3-d]pyrimidine core with a 2-(trimethylsilyl)ethoxy)methyl (SEM) group. A common method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl in dry DMF under basic conditions (e.g., NaH) at 0°C, followed by warming to room temperature. Purification is achieved via silica gel chromatography, yielding ~76% . Alternative routes include iodination or bromination of the parent compound before SEM protection to introduce halogen substituents at the 5- or 6-position .
Q. How is the SEM-protecting group advantageous in modifying this compound?
The SEM group enhances solubility and stability during synthetic modifications. It prevents decomposition during harsh reactions (e.g., halogenation or cross-coupling) and allows selective deprotection under mild acidic conditions (e.g., TFA) . This protection is critical for multi-step syntheses, such as generating kinase inhibitors .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and SEM-group integrity. For example, SEM-protected derivatives show characteristic signals at δ 5.62 (s, 2H, SEM-CH) and δ -0.10 (s, 9H, Si(CH)) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 283.833 for SEM-protected compound) .
- HPLC: Assesses purity (>98% in optimized syntheses) .
Q. What are common functionalization reactions at the 4-chloro position?
The 4-chloro group undergoes nucleophilic substitution with amines under acidic conditions (e.g., refluxing in isopropanol with HCl). This yields N4-aryl/alkyl derivatives, key intermediates for kinase inhibitors. Yields vary (27–94%) depending on the amine’s steric and electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in amination reactions?
- Solvent Choice: Isopropanol or water (under acidic conditions) improves solubility of aromatic amines .
- Catalyst: Acidic additives (e.g., HCl) accelerate substitution by protonating the pyrimidine ring, enhancing electrophilicity .
- Temperature/Time: Extended reflux (12–48 hours) is required for less nucleophilic amines .
- Purification: Silica gel chromatography or recrystallization from methanol/chloroform mixtures ensures high purity .
Q. How do substituents at the 5- or 6-position influence biological activity in kinase inhibitors?
- Iodination (6-position): Enhances steric bulk, improving selectivity for EGFR and Her2 kinases. For example, 6-iodo derivatives show IC values <10 nM in EGFR inhibition assays .
- Methoxy or boronic acid groups (5-position): Modulate metabolic stability and permeability. Methoxy-substituted analogs exhibit improved oral bioavailability in preclinical models .
Q. What strategies address instability during SEM deprotection?
Q. How can computational modeling predict reactivity in functionalization reactions?
Density Functional Theory (DFT) calculations predict electrophilic sites on the pyrrolopyrimidine core. For example, the 4-chloro position has a higher Fukui electrophilicity index (f = 0.15) compared to the 5-position (f = 0.08), aligning with experimental substitution trends .
Q. What analytical methods resolve contradictions in biological activity data across derivatives?
- Kinase Profiling: Broad-spectrum assays (e.g., KinomeScan) identify off-target effects .
- Metabolic Stability Assays: Liver microsome studies correlate structural modifications (e.g., SEM removal) with half-life improvements .
- X-ray Crystallography: Resolves binding modes of SEM-protected vs. deprotected inhibitors in kinase active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
